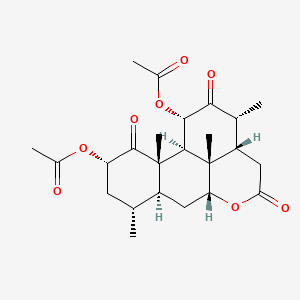
Amarolide diacetate
Description
Amarolide diacetate is a derivative of amarolide, a quassinoid characterized by a tetracyclic picrasane skeleton with 10 chiral centers . Quassinoids, including amarolide, are known for their bitter taste and diverse bioactivities, such as antimalarial and anticancer properties. This compound is synthesized through acetylation of hydroxyl groups in the parent compound, a process confirmed via NMR spectral data matching between synthetic and natural forms .
Properties
CAS No. |
29913-87-9 |
|---|---|
Molecular Formula |
C24H32O8 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[(1S,2S,4S,6R,7S,9R,13S,14R,16S,17S)-16-acetyloxy-2,6,14,17-tetramethyl-3,11,15-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-4-yl] acetate |
InChI |
InChI=1S/C24H32O8/c1-10-7-16(30-12(3)25)22(29)24(6)14(10)8-17-23(5)15(9-18(27)32-17)11(2)19(28)20(21(23)24)31-13(4)26/h10-11,14-17,20-21H,7-9H2,1-6H3/t10-,11-,14+,15+,16+,17-,20-,21+,23-,24+/m1/s1 |
InChI Key |
BPMVSLKBVZJCKA-UHCKFGLUSA-N |
SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(C(=O)C(C4CC(=O)O3)C)OC(=O)C)C)C)OC(=O)C |
Isomeric SMILES |
C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H](C(=O)[C@@H]([C@@H]4CC(=O)O3)C)OC(=O)C)C)C)OC(=O)C |
Canonical SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(C(=O)C(C4CC(=O)O3)C)OC(=O)C)C)C)OC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amarolide diacetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Diacetate Compounds
Agathadiol Diacetate
- Structure: A diterpenoid derivative with molecular formula C₂₄H₃₈O₄ and molar mass 390.56 g/mol .
- Physicochemical Properties : Soluble in organic solvents (e.g., chloroform) but insoluble in water, similar to amarolide diacetate .
- Applications : Used in fragrances due to its musky aroma, contrasting with this compound’s focus on therapeutic applications .
14-Ketostypodiol Diacetate
- Structure: A meroditerpenoid with a linear terpene backbone, differing from amarolide’s tetracyclic framework .
- This compound, however, is studied for antiproliferative effects against cancer cells .
Chlorhexidine Diacetate
- Structure: A bisbiguanide compound with two acetate groups, unrelated to terpenoid backbones .
- Applications : Spermicidal agent, abolishing sperm motility at 0.5 mg/mL . This compound lacks spermicidal activity but shares rapid bioactivity at low concentrations in anticancer assays .
Functional and Therapeutic Comparisons
Anticancer Activity
- This compound: Inhibits proliferation in cancer cell lines (e.g., breast, colon) via mechanisms linked to apoptosis induction. Mono- and diacetylated derivatives show varying potency, with diacetylation often enhancing efficacy .
- Ethynodiol Diacetate: A hormonal contraceptive repurposed for COVID-19 therapy due to binding affinity to host receptors (e.g., CD147) . This highlights the diacetate group’s role in diverse therapeutic contexts unrelated to amarolide’s anticancer focus.
Antioxidant Properties
- Amarolide Derivatives: Monoacetylated forms exhibit higher antioxidant activity than diacetates, suggesting acetylation degree inversely correlates with radical scavenging .
Physicochemical and Pharmacokinetic Profiles
| Compound | Molecular Formula | Molar Mass (g/mol) | Solubility | Key Applications |
|---|---|---|---|---|
| This compound | Not explicitly reported* | ~500 (estimated) | Organic solvents | Anticancer research |
| Agathadiol Diacetate | C₂₄H₃₈O₄ | 390.56 | Chloroform, ether | Fragrance industry |
| 14-Ketostypodiol Diacetate | Not reported | ~400 (estimated) | Organic solvents | Antiviral research |
| Chlorhexidine Diacetate | C₂₂H₃₀Cl₂N₁₀O₄ | 578.43 | Water (partial) | Spermicidal agent |
*Derived from amarolide’s structure (C₂₅H₃₄O₈) + two acetate groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


